molecular formula C14H20N2O3S B6243227 tert-butyl 3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate CAS No. 2408973-10-2

tert-butyl 3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate

Cat. No.: B6243227
CAS No.: 2408973-10-2
M. Wt: 296.4
InChI Key:
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Description

Tert-butyl 3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C14H20N2O3S. It is characterized by its unique structure, which includes a tert-butyl group, a phenylimino group, and a sulfanyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to room temperature. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and efficiency. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). Reduction reactions may involve hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). Substitution reactions can be facilitated by nucleophiles such as amines or thiols under acidic or basic conditions.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, depending on their chemical properties.

Scientific Research Applications

Chemistry: : In chemistry, tert-butyl 3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: : In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.

Medicine: . Its structural features may be exploited to design new therapeutic agents with improved efficacy and reduced side effects.

Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism by which tert-butyl 3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The phenylimino group can act as a ligand, binding to metal ions or enzymes, while the sulfanyl group can participate in redox reactions. The tert-butyl group provides steric hindrance, influencing the compound's reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to tert-butyl 3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate include other azetidine derivatives, phenyl isothiocyanates, and tert-butyl-substituted sulfanyl compounds.

Uniqueness: : What sets this compound apart is its combination of functional groups, which provides a unique reactivity profile. This allows for a wide range of applications that are not possible with other similar compounds.

Properties

CAS No.

2408973-10-2

Molecular Formula

C14H20N2O3S

Molecular Weight

296.4

Purity

95

Origin of Product

United States

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